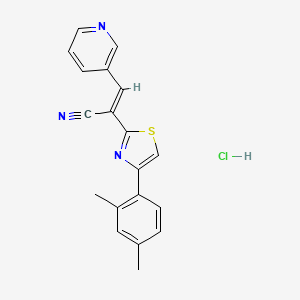
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride is a useful research compound. Its molecular formula is C19H16ClN3S and its molecular weight is 353.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C16H16N3S
- Molecular Weight : 284.38 g/mol
- Functional Groups : Thiazole ring, pyridine ring, acrylonitrile moiety
The presence of multiple functional groups in its structure suggests a potential for diverse biological interactions.
Antimicrobial Activity
Thiazole derivatives are often evaluated for their antimicrobial properties. Recent studies have highlighted the effectiveness of thiazole compounds against various bacterial strains. For instance, derivatives similar to this compound have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 8 |
| Compound B | Vancomycin-resistant E. faecium | 16 |
| This compound | TBD |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. For example, a related thiazole compound demonstrated an IC50 value lower than that of the standard drug doxorubicin, indicating promising anticancer activity .
Anticonvulsant Activity
Some thiazole derivatives have also been reported to exhibit anticonvulsant properties. Compounds structurally related to this compound have shown efficacy in animal models of epilepsy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing groups on the phenyl ring and specific substitutions on the thiazole and pyridine rings have been linked to enhanced antimicrobial and anticancer activities .
Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized various thiazole derivatives and evaluated their antimicrobial efficacy against resistant strains. The results indicated that compounds with a dimethylphenyl substitution exhibited superior activity against Gram-positive bacteria compared to other substitutions .
Study 2: Anticancer Properties
A study focusing on the cytotoxic effects of thiazole derivatives on cancer cell lines revealed that specific modifications led to increased potency. The incorporation of pyridine rings was found to enhance interaction with cellular targets, leading to improved anticancer efficacy .
Propriétés
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S.ClH/c1-13-5-6-17(14(2)8-13)18-12-23-19(22-18)16(10-20)9-15-4-3-7-21-11-15;/h3-9,11-12H,1-2H3;1H/b16-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTQEKMSAMXEKJ-QOVZSLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CN=CC=C3)C#N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CN=CC=C3)/C#N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














